N'-[(5-methyl-2-furyl)methylene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-nitrobenzohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting chemical and biological properties. This particular compound is derived from the reaction of 5-methylfurfural and 4-nitrobenzohydrazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 5-methylfurfural and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Substituted products where the nitro group is replaced by other functional groups.
Scientific Research Applications
N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-nitrobenzohydrazide involves its interaction with biological targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of the 5-methylfuran moiety, which imparts specific electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from other Schiff base hydrazones.
Properties
Molecular Formula |
C13H11N3O4 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O4/c1-9-2-7-12(20-9)8-14-15-13(17)10-3-5-11(6-4-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |
InChI Key |
OWRWPLCFGCOANL-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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